6-(4-Propylphenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(4-Propylphenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Propylphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 4-propylbenzaldehyde with ethyl cyanoacetate and thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Propylphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, typically in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Propylphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a model compound in studying the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-Propylphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound can inhibit these enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)pyrimidine-4-carbonitrile
- 6-(4-Methylphenyl)pyrimidine-4-carbonitrile
- 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile
Uniqueness
6-(4-Propylphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the propyl group, which can influence its lipophilicity and, consequently, its biological activity. The propyl group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(4-propylphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-2-3-11-4-6-12(7-5-11)14-8-13(9-15)16-10-17-14/h4-8,10H,2-3H2,1H3 |
InChI Key |
NZRIWGGQXLDDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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